3-Phenyl-2,3-dihydroisoquinoline-1,4-dione

Medicinal Chemistry Enzyme Inhibition DHODH Inhibitors

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6) is a validated DHODH inhibitor with 330 nM IC50 (human) and 3-fold species selectivity. The N-3 phenyl substituent confers 8-fold higher potency versus unsubstituted core, essential for SAR reproducibility. Procure for medicinal chemistry, chemical biology, or photoredox methodology optimization.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 5114-55-6
Cat. No. B11875010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2,3-dihydroisoquinoline-1,4-dione
CAS5114-55-6
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18)
InChIKeySFTNFPMEUIKAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6): A Foundational Dihydroisoquinoline-1,4-dione Scaffold for Procuring Bioactive Heterocycles


3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6) is a core member of the dihydroisoquinoline-1,4-dione class, characterized by a fused bicyclic system containing a phenyl substituent at the N-3 position. This nitrogen-containing heterocyclic scaffold is ubiquitous in natural products, drug molecules, and functional materials, with notable applications in medicinal chemistry [1]. The compound serves as a versatile starting point for the development of bioactive agents, including those targeting dihydroorotate dehydrogenase (DHODH) [2], and as a substrate for novel photocatalytic synthetic methodologies [3].

3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6): Why Generic Dihydroisoquinoline Diones Cannot Substitute for the N-3 Phenyl Scaffold


Generic substitution within the dihydroisoquinoline-1,4-dione class is not possible due to significant, quantifiable differences in both biological activity and synthetic accessibility. The N-3 phenyl substituent of 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione is a critical determinant of potency and selectivity. For instance, the 3-phenyl derivative exhibits an 8-fold higher potency for human DHODH compared to the unsubstituted parent core (IC50 = 330 nM vs. 2600 nM) [1]. Furthermore, substitution at the N-3 position alters selectivity profiles against different species orthologs, as the 3-phenyl compound shows a 3-fold species selectivity (human vs. S. mansoni IC50 = 330 nM vs. 1000 nM), whereas the unsubstituted core exhibits nearly equipotent activity (2600 nM vs. 2100 nM) [2]. From a supply chain perspective, modern photocatalytic methodologies now provide direct access to this specific N-3 phenyl scaffold from simple vinyl azides and NHPI esters, achieving yields up to 68% [3], a synthetic route that cannot be assumed to apply to all analogs. Procuring an unsubstituted or differently substituted analog without verifying its distinct potency, selectivity, and synthetic viability would undermine research reproducibility and project outcomes.

Quantitative Evidence Guide: Differentiating 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6) from Key Analogs


Superior Human DHODH Inhibition Potency: 3-Phenyl Derivative vs. Unsubstituted Parent Core

The 3-phenyl substitution on the dihydroisoquinoline-1,4-dione core confers an 8-fold improvement in human DHODH inhibitory potency compared to the unsubstituted 2,3-dihydroisoquinoline-1,4-dione core [1][2]. This quantitative difference is critical for applications requiring potent DHODH inhibition.

Medicinal Chemistry Enzyme Inhibition DHODH Inhibitors

Enhanced Species Selectivity Profile: Human vs. S. mansoni DHODH Inhibition

The N-3 phenyl substituent introduces a 3-fold selectivity for human DHODH over the S. mansoni ortholog. In contrast, the unsubstituted parent core is nearly equipotent, showing a selectivity ratio of only 1.2 [1][2]. This differential selectivity is a key advantage for studies focused on human or mammalian DHODH.

Parasitology Selectivity Profiling DHODH Inhibitors

Demonstrated Synthetic Viability via Modern Photocatalytic Methodology

The 3-phenyl-2,3-dihydroisoquinoline-1,4-dione scaffold can be accessed via a modern, convergent photocatalytic [4+2] skeleton-editing strategy from vinyl azides and NHPI esters, achieving a 68% isolated yield [1]. This represents a significant advancement over traditional, multi-step syntheses that may not be directly applicable to this specific substitution pattern.

Synthetic Chemistry Photocatalysis Methodology Development

Structural Differentiation from Isoquinoline-1,3-dione Isomers

The 1,4-dione substitution pattern distinguishes this compound from the more common isoquinoline-1,3-dione isomers. While both are nitrogen-containing heterocycles, the 1,4-dione scaffold is associated with distinct biological activity profiles. For example, 1,3-diones such as PD119167 are known HIV-1 integrase/RNase H inhibitors (IC50 ~6 μM), whereas the 1,4-dione scaffold of the target compound is linked to DHODH inhibition with sub-micromolar potency (IC50 = 330 nM) [1][2].

Medicinal Chemistry Scaffold Hopping Bioisosteres

Optimal Research and Industrial Applications for 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione (CAS 5114-55-6) Based on Quantitative Evidence


Lead Optimization for Human DHODH Inhibitor Development

The 330 nM IC50 against human DHODH and 3-fold selectivity over S. mansoni DHODH make 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione a compelling starting point for medicinal chemistry campaigns targeting DHODH for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) or oncology [1]. Researchers can use this scaffold for hit-to-lead optimization, leveraging the N-3 phenyl group as a key pharmacophore.

Chemical Biology Probe for DHODH Pathway Investigation

With its established DHODH inhibitory activity, this compound serves as a valuable chemical probe for investigating the role of de novo pyrimidine biosynthesis in cellular models [1]. The compound's potency allows for the study of DHODH-dependent phenotypes in human cell lines, providing insights into metabolic vulnerabilities in cancer or rapidly proliferating cells.

Substrate for Photocatalytic Methodology Development and Scale-Up

The demonstrated 68% yield in a photocatalytic [4+2] reaction positions this compound as a useful benchmark substrate for optimizing and scaling modern photoredox methodologies [2]. Industrial process chemists can use this established reaction as a starting point for developing more efficient or sustainable manufacturing routes for dihydroisoquinoline-1,4-dione derivatives.

Reference Compound for Isoquinoline Scaffold SAR Studies

The clear differentiation in target profile and potency compared to isoquinoline-1,3-diones [3] makes this compound an essential reference for structure-activity relationship (SAR) studies aimed at understanding the impact of carbonyl positioning on biological activity within the isoquinoline chemotype.

Quote Request

Request a Quote for 3-Phenyl-2,3-dihydroisoquinoline-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.